
Ethane, 1,2-bis(hexadecyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethane, 1,2-bis(hexadecyloxy)- is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as dioctadecyl 3,3'-thiodipropionate (DTP) and is commonly used as an antioxidant and stabilizer in various industrial applications. However, recent studies have revealed its potential as a therapeutic agent in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of ethane, 1,2-bis(hexadecyloxy)- is not fully understood. However, it is believed to exert its antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. It also modulates various signaling pathways involved in inflammation and cell death.
Biochemische Und Physiologische Effekte
Ethane, 1,2-bis(hexadecyloxy)- has been shown to have several biochemical and physiological effects. It can reduce oxidative stress, inflammation, and cell death. It also enhances the activity of various antioxidant enzymes and improves mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using ethane, 1,2-bis(hexadecyloxy)- in lab experiments is its stability and low toxicity. It is also readily available and relatively inexpensive. However, its insolubility in water can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on ethane, 1,2-bis(hexadecyloxy)-. One potential area of application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also shown promise in the treatment of cancer and cardiovascular diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Conclusion
In conclusion, ethane, 1,2-bis(hexadecyloxy)- is a synthetic compound that has shown potential as a therapeutic agent in the treatment of various diseases. Its antioxidant, anti-inflammatory, and anti-tumor properties make it a promising candidate for further research. Its stability, low toxicity, and availability also make it an attractive option for lab experiments. However, more research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of ethane, 1,2-bis(hexadecyloxy)- involves the reaction of thiodipropionic acid with octadecanol in the presence of a catalyst. The resulting product is a white crystalline powder that is insoluble in water but soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Ethane, 1,2-bis(hexadecyloxy)- has been extensively studied for its potential therapeutic applications. It has been shown to possess antioxidant, anti-inflammatory, and anti-tumor properties. Studies have also shown that it can protect against oxidative stress-induced damage in various cell types.
Eigenschaften
CAS-Nummer |
17367-09-8 |
|---|---|
Produktname |
Ethane, 1,2-bis(hexadecyloxy)- |
Molekularformel |
C34H70O2 |
Molekulargewicht |
510.9 g/mol |
IUPAC-Name |
1-(2-hexadecoxyethoxy)hexadecane |
InChI |
InChI=1S/C34H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-33-34-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3 |
InChI-Schlüssel |
VONSQKWGDMKGDX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCCOCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCCOCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



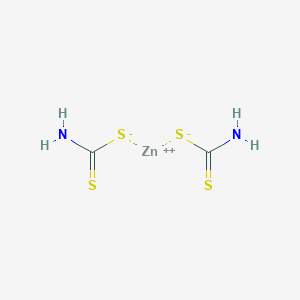

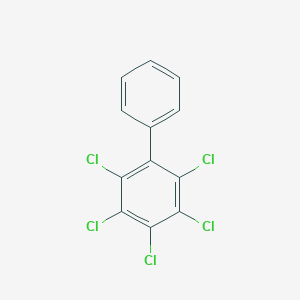
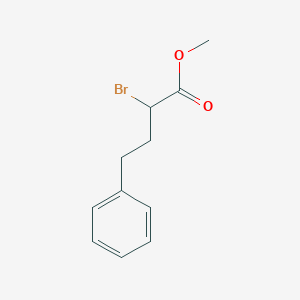
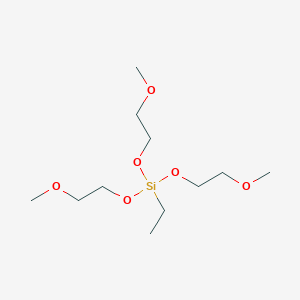
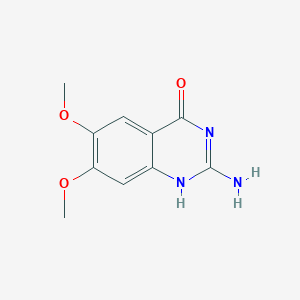
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B96231.png)
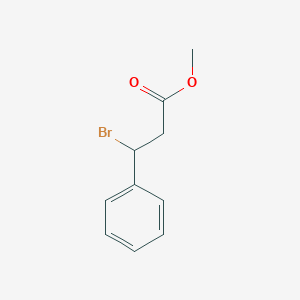
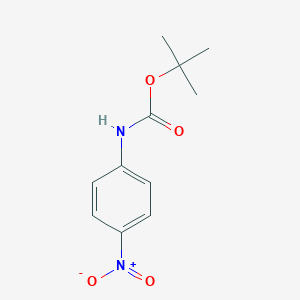
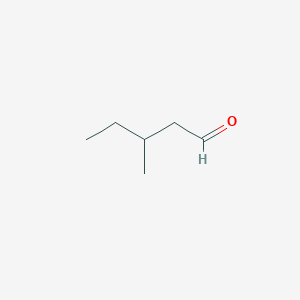
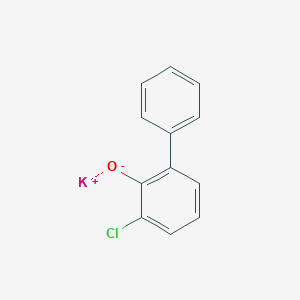
![Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]-](/img/structure/B96239.png)
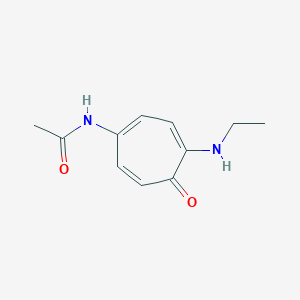
![[1,2,4]Triazolo[4,3-b]pyridazine-3,6-diamine](/img/structure/B96241.png)